molecular formula C24H28N4O2S B2628202 N-butyl-3-(2-((2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide CAS No. 1115336-25-8

N-butyl-3-(2-((2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide

Cat. No. B2628202
CAS RN: 1115336-25-8
M. Wt: 436.57
InChI Key: RMQYUQBXDVWGTO-UHFFFAOYSA-N
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Description

N-butyl-3-(2-((2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide is a useful research compound. Its molecular formula is C24H28N4O2S and its molecular weight is 436.57. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Structural Analysis :

    • Synthesis Techniques : The guanidine derivative closely related to N-butyl-3-(2-((2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide has been synthesized using specific reactions involving aniline, mercury(II) chloride, and triethylamine in dimethylformamide. This process is significant for understanding the synthesis of similar compounds (Balewski & Kornicka, 2021).
    • Structural Analysis : Advanced techniques like 1H and 13C-NMR, infrared spectroscopy, and elemental analysis have been employed for confirming the structure of related compounds, which is crucial for understanding their chemical properties and potential applications (Balewski & Kornicka, 2021).
  • Potential Antiviral and Antimicrobial Applications :

    • Anti-HIV Activity : Studies on similar nitroimidazole derivatives have shown potential anti-HIV activity, indicating a promising area for further exploration in the context of N-butyl-3-(2-((2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide (Al-Masoudi et al., 2007).
    • Antimicrobial Assessment : The use of similar compounds in the synthesis of various heterocyclic compounds with demonstrated antimicrobial activity suggests potential applications in this area (Elmagd et al., 2017).
  • Pharmacological Activities :

    • Electrophysiological Activity : Research on N-substituted imidazolylbenzamides has revealed their potential in modulating cardiac electrophysiological activity, which could be relevant for the development of new therapeutic agents (Morgan et al., 1990).
    • Antitumor Agents : Studies on compounds with similar structures have shown potential as antitumor agents, which is a significant area of interest for N-butyl-3-(2-((2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide (Hamama et al., 2013).
  • Ring-Chain Isomerism Studies :

    • Isomerism in Similar Compounds : Research on N-unsubstituted and N-alkyl-2-(2-imidazolylcarbonyl)benzamides, which are structurally related, has provided insights into ring-chain isomerism in such compounds, a phenomenon that could be relevant to the understanding of N-butyl-3-(2-((2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide (Karlivan & Valter, 1980).

properties

IUPAC Name

N-butyl-3-[2-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2S/c1-4-5-12-25-23(30)19-10-7-11-20(15-19)28-14-13-26-24(28)31-16-21(29)27-22-17(2)8-6-9-18(22)3/h6-11,13-15H,4-5,12,16H2,1-3H3,(H,25,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQYUQBXDVWGTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=C(C=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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